![molecular formula C22H27N3O3S B11095736 Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate](/img/structure/B11095736.png)
Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate is a chemical compound with the molecular formula C22H27N3O3S It is known for its unique structural features, which include a phenothiazine core, a morpholinopropyl side chain, and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Morpholinopropyl Side Chain: The morpholinopropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenothiazine core is replaced by the morpholinopropyl moiety.
Carbamate Formation: The final step involves the reaction of the morpholinopropyl phenothiazine with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate undergoes various types of chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate involves its interaction with reactive oxygen species (ROS). The compound acts as an antioxidant by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) . These interactions help reduce oxidative stress and protect biological systems from damage.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropyl Phenyl Carbamate: Similar in structure but lacks the phenothiazine core.
Ethyl N-[10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate: Similar core structure but different side chain.
Uniqueness
Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate is unique due to its combination of a phenothiazine core, a morpholinopropyl side chain, and an ethyl carbamate group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H27N3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl N-[10-(3-morpholin-4-ylpropyl)phenothiazin-3-yl]carbamate |
InChI |
InChI=1S/C22H27N3O3S/c1-2-28-22(26)23-17-8-9-19-21(16-17)29-20-7-4-3-6-18(20)25(19)11-5-10-24-12-14-27-15-13-24/h3-4,6-9,16H,2,5,10-15H2,1H3,(H,23,26) |
InChI Key |
XIVOUFWKNIRIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


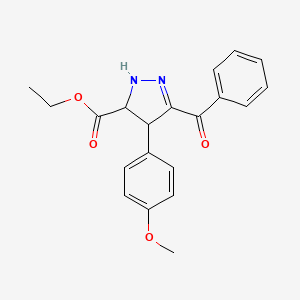
![2-bromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11095660.png)
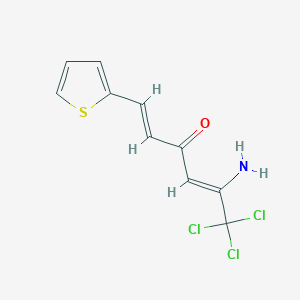
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)
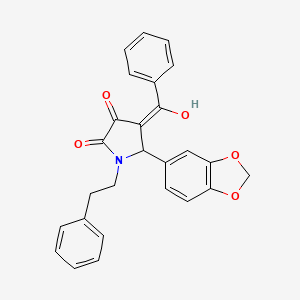
![ethyl 4-({6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11095685.png)

![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methoxybenzoate](/img/structure/B11095701.png)
![2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11095710.png)
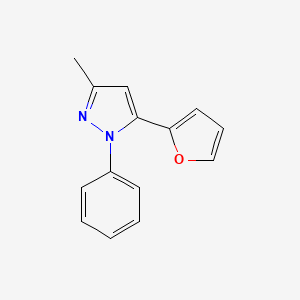
![N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide](/img/structure/B11095722.png)
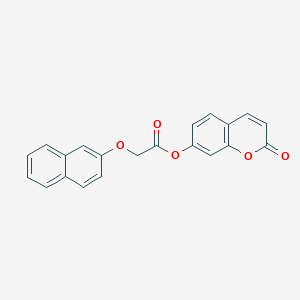
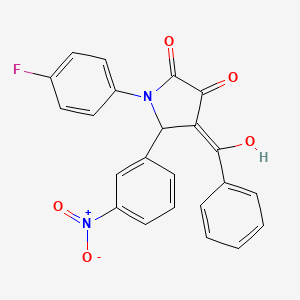
![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11095738.png)
